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molecular formula C14H26O3 B8407296 2-[1-(2,2-Dimethyl-1,3-dioxan-5-yl)cyclohexyl]ethanol

2-[1-(2,2-Dimethyl-1,3-dioxan-5-yl)cyclohexyl]ethanol

Cat. No. B8407296
M. Wt: 242.35 g/mol
InChI Key: LVSHFONHSREMBY-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

To a solution of 2-[1-(2-hydroxyethyl)cyclohexyl]propane-1,3-diol (200 mg) in acetone (10 mL) were added 2,2,-dimethoxypropane (206 mg) and p-toluenesulfonic acid (17 mg) at room temperature. After stirring the solution at room temperature for 48 hours, a saturated aqueous sodium bicarbonate solution was added thereto, and it was concentrated under reduced pressure. To the resulting residue were added diethyl ether and water, and it was extracted with diethyl ether. The organic layer was washed in turn with 0.5N hydrochloric acid, water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=1:1 to 1:2) to give the title compound (190 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1([CH:10]([CH2:13][OH:14])[CH2:11][OH:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.CO[C:17](OC)([CH3:19])[CH3:18].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)(O)[O-].[Na+]>CC(C)=O>[CH3:18][C:17]1([CH3:19])[O:12][CH2:11][CH:10]([C:4]2([CH2:3][CH2:2][OH:1])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]2)[CH2:13][O:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OCCC1(CCCCC1)C(CO)CO
Name
Quantity
206 mg
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
17 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the solution at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue were added diethyl ether and water, and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed in turn with 0.5N hydrochloric acid, water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=1:1 to 1:2)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1(OCC(CO1)C1(CCCCC1)CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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